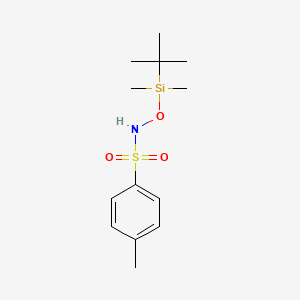

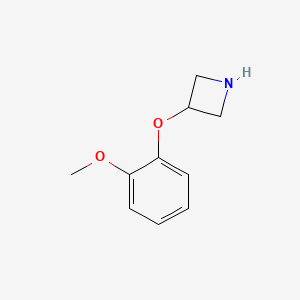

![molecular formula C7H2Cl3NS B1326403 2,5,7-Trichlorobenzo[d]thiazole CAS No. 898747-75-6](/img/structure/B1326403.png)

2,5,7-Trichlorobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

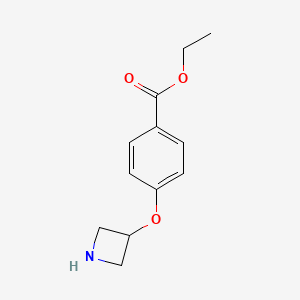

2,5,7-Trichlorobenzo[d]thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazoles are known for their utility in organic synthesis and their presence in various bioactive molecules. Although the provided papers do not directly discuss this compound, they offer insights into the broader category of thiazole derivatives and their applications in synthesis and material science .

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2,5-disubstituted thiazoles has been achieved through a sequential procedure involving terminal alkynes, sulfonyl azides, and thionoesters, with copper(I) catalysis followed by a rhodium(II) catalyzed reaction . Although this method does not directly apply to this compound, it demonstrates the type of synthetic strategies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The structure of thiazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction crystallography. For example, the structure of a phenylazo thiazole derivative with a trichlorobenzoquinone moiety was determined using this method . This highlights the importance of structural analysis in understanding the properties and reactivity of thiazole compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, contributing to their versatility in synthesis. The papers provided discuss the synthesis of different thiazole derivatives and their subsequent reactions. For example, the synthesis of triazolothiazoles and their antimicrobial activity was reported, indicating the potential for bioactive applications of thiazole derivatives . Although not specific to this compound, these studies provide a context for the types of reactions that thiazole compounds can participate in.

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications, including in the field of organic electronics. The electron-deficient nature and planar structure of thiazolo[5,4-d]thiazoles, for instance, allow for efficient intermolecular π-π overlap, which is advantageous for semiconductor applications in plastic electronics . While the specific properties of this compound are not discussed, the properties of related thiazole compounds suggest potential areas of application.

Scientific Research Applications

Therapeutic Applications of Thiazole Derivatives

Thiazole and its derivatives have been widely studied for their potential in medicinal chemistry due to their versatile biological activities. These compounds have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic activities. The diverse biological activities of thiazole derivatives make them valuable scaffolds in drug discovery and development.

Anticancer Activities : Thiazole derivatives have shown significant potential as anticancer agents. Their structural diversity allows for the targeting of various cancer-related pathways, contributing to the development of novel anticancer therapies. Studies have highlighted thiazole compounds' efficacy in inhibiting tumor growth and proliferation, making them promising candidates for anticancer drug development (Leoni et al., 2014; Jain et al., 2017).

Antimicrobial and Antibacterial Properties : The antimicrobial and antibacterial activities of thiazole derivatives have been extensively researched. These compounds have been found to be effective against a broad range of bacteria and pathogens, highlighting their potential as therapeutic agents in treating infectious diseases (Kashyap et al., 2018; Mohanty et al., 2021).

CNS Activity : Thiazole-containing heterocycles have been explored for their central nervous system (CNS) activity, offering potential treatments for CNS disorders. These compounds have been investigated for their efficacy in overcoming several CNS-related issues, providing a foundation for the development of potent CNS drugs (Agarwal et al., 2017).

Synthetic and Chemical Applications

Thiazole derivatives have also been the focus of synthetic and chemical research due to their structural complexity and utility in organic synthesis.

Synthetic Methodologies : Innovative synthetic approaches have been developed for thiazole derivatives, highlighting the versatility of these compounds in organic chemistry. These methodologies aim to improve the selectivity, yield, and pharmacokinetic activities of thiazole-based compounds, contributing to the advancement of medicinal chemistry and drug discovery (Duc & Nguyen Thi Chung, 2022).

Pharmacological Evaluation : The pharmacological properties of thiazole derivatives, including their antioxidant and anti-inflammatory activities, have been evaluated through various studies. These evaluations help in understanding the mechanism of action of thiazole compounds and their potential as therapeutic agents (Raut et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2,5,6-Trichlorobenzo[d]thiazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist, or gas, and ensure adequate ventilation when handling this compound .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2,5,7-Trichlorobenzo[d]thiazole are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to a range of biological effects . .

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound. Thiazole derivatives are known to have diverse biological activities, but the specific effects of this compound remain to be elucidated .

properties

IUPAC Name |

2,5,7-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRGQBHLGRICHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646584 |

Source

|

| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898747-75-6 |

Source

|

| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

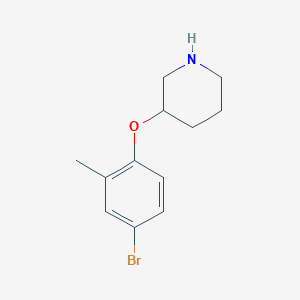

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)